8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This particular compound has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator and demonstrated its effects in increasing GLP-1 secretion, thereby increasing the glucose responsiveness in both in vitro and pharmacology analyses .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is considered a privileged structure due to its occurrence in many natural products . It also contains trifluoromethyl groups and a phenyl group, which contribute to its unique properties.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Mechanism of Action
Target of Action
It is known that imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
It is known that trifluoromethylpyridines, which are structural motifs in this compound, have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties may influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
It is known that trifluoromethyl-substituted pyridine derivatives show higher fungicidal activity than chlorine and other derivatives , suggesting that this compound may have similar effects.
Action Environment
The unique properties of trifluoromethylpyridines suggest that they may be influenced by various environmental factors .
Future Directions
The compound has potential as an anti-diabetic treatment agent . Further studies are currently underway to optimize the potency and selectivity of this compound and address its in vivo efficacy and therapeutic potential . It is expected that many novel applications of this compound will be discovered in the future .
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N3O/c17-11-5-9(16(21,22)23)6-26-7-12(25-13(11)26)14(27)24-10-3-1-2-8(4-10)15(18,19)20/h1-7H,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWWWEQJLTUUNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.